5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide
CAS No.:
Cat. No.: VC18032228
Molecular Formula: C4H3Br2F3N2
Molecular Weight: 295.88 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H3Br2F3N2 |
|---|---|
| Molecular Weight | 295.88 g/mol |
| IUPAC Name | 4-bromo-5-(trifluoromethyl)-1H-imidazole;hydrobromide |
| Standard InChI | InChI=1S/C4H2BrF3N2.BrH/c5-3-2(4(6,7)8)9-1-10-3;/h1H,(H,9,10);1H |
| Standard InChI Key | PZFNGUOQNRPRHN-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=C(N1)C(F)(F)F)Br.Br |
Introduction
Structural and Molecular Characteristics
Core Structure and Substituent Effects
The compound features a planar five-membered imidazole ring with nitrogen atoms at positions 1 and 3. Key structural attributes include:
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Bromine at position 5: Enhances electrophilic reactivity, facilitating cross-coupling reactions in synthetic chemistry .
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Trifluoromethyl (-CF₃) at position 4: Introduces steric bulk and electron-withdrawing effects, improving metabolic stability in bioactive molecules .
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Hydrobromide salt: Improves solubility in polar solvents compared to the free base, as evidenced by its predicted collision cross-section (CCS) values in adducts like [M+H]⁺ (148.9 Ų) .
Table 1: Predicted Collision Cross-Section (CCS) Data
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 214.94263 | 148.9 |
| [M+Na]⁺ | 236.92457 | 149.0 |
| [M-H]⁻ | 212.92807 | 143.4 |
Spectroscopic and Computational Data
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Tautomerism: The imidazole ring exists in two tautomeric forms due to proton migration between N1 and N3, though the 1H configuration dominates in solid-state structures .
Synthetic Methodologies
Direct Halogenation Strategies
A patent by VulcanChem (2024) outlines a two-step synthesis:
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Bromination: Reaction of 4-(trifluoromethyl)-1H-imidazole with bromine in acetic acid at 60°C yields the monobrominated intermediate.
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Salt Formation: Treatment with hydrobromic acid (48% w/w) in ethanol precipitates the hydrobromide salt with 81% purity after recrystallization.
Palladium-Catalyzed Cross-Coupling
The compound serves as a substrate in Suzuki-Miyaura reactions, as demonstrated in CA2833394C (2025):
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Coupling with arylboronic acids using Pd(PPh₃)₄ in DMF/H₂O (3:1) at 100°C produces biaryl imidazoles, key intermediates in kinase inhibitor development .
Table 2: Representative Coupling Reactions
| Boronic Acid | Product Yield (%) | Application |
|---|---|---|
| 4-Methoxyphenyl | 73 | Anticancer agents |
| 3,5-Bis(CF₃)phenyl | 68 | Antifungal compounds |
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: 12.7 mg/mL (predicted via LogP = 0.54) .
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Thermal stability: Decomposes at 237°C (DSC), with no observed melting point due to salt dissociation.
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Hygroscopicity: Moderate (0.8% weight gain at 75% RH), requiring anhydrous storage.
Spectroscopic Profiles
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